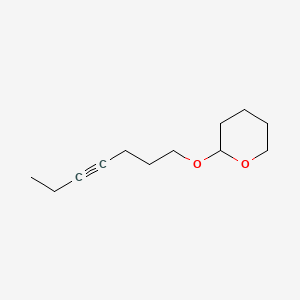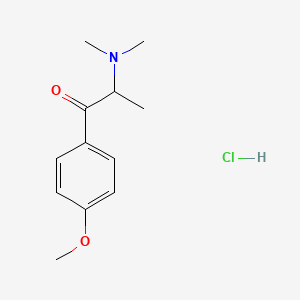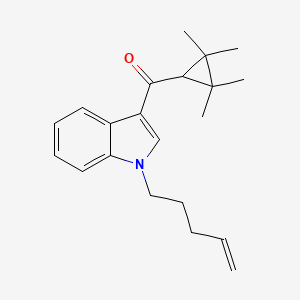
Manganese ammonium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese ammonium phosphate is an inorganic compound that combines manganese, ammonium, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in electrochemical applications and as a precursor for other manganese-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese ammonium phosphate can be synthesized through various methods. One common approach involves the reaction of manganese(II) sulfate with ammonium phosphate in an aqueous solution. The reaction typically proceeds as follows:
MnSO4+(NH4)3PO4→MnNH4PO4+(NH4)2SO4
The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the careful mixing of manganese and phosphate sources, followed by precipitation and purification steps to obtain the final product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese ammonium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form manganese(II) ions and ammonium ions:
MnNH4PO4+2HCl→MnCl2+NH4Cl+H3PO4
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with hydrochloric acid produces manganese chloride, ammonium chloride, and phosphoric acid .
Wissenschaftliche Forschungsanwendungen
Manganese ammonium phosphate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other manganese-based materials. In biology, it has been studied for its potential role in enzyme catalysis and as a nutrient supplement. In medicine, manganese-based compounds are explored for their potential use in drug delivery and imaging applications . In industry, this compound is used in the production of high-energy supercapacitors and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of manganese ammonium phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, facilitating catalytic reactions. The compound’s phosphate component can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to manganese ammonium phosphate include manganese(III) phosphate, manganese(II) chloride, and ammonium manganese(III) pyrophosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its combination of manganese, ammonium, and phosphate ions, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
azane;hydrogen phosphate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.948 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











